N-[(Phenylmethoxy)carbonyl]-L-norvalyl-L-leucinamide
Description
N-[(Phenylmethoxy)carbonyl]-L-norvalyl-L-leucinamide (CAS: 196600-89-2) is a synthetic peptide derivative characterized by a phenylmethoxycarbonyl (Z) protective group attached to L-norvaline, which is sequentially linked to L-leucinamide via an amide bond . This compound is part of a broader class of peptide-based inhibitors and therapeutic agents. The Z-group enhances stability during synthesis and modulates bioavailability. Its structural features, including the branched aliphatic side chains of norvaline and leucinamide, influence solubility, proteolytic resistance, and molecular interactions in biological systems.
Properties
IUPAC Name |
benzyl N-[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O4/c1-4-8-15(18(24)21-16(17(20)23)11-13(2)3)22-19(25)26-12-14-9-6-5-7-10-14/h5-7,9-10,13,15-16H,4,8,11-12H2,1-3H3,(H2,20,23)(H,21,24)(H,22,25)/t15-,16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNALRCYEYVXNKE-HOTGVXAUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)NC(CC(C)C)C(=O)N)NC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Protection of Amino Groups
- The synthesis begins with the protection of the α-amino group of L-norvaline using the phenylmethoxycarbonyl (Pmc) group.
- The Pmc group is introduced typically by reacting the free amino acid with phenylmethoxycarbonyl chloride under controlled conditions to form the N-Pmc-L-norvaline intermediate.
- This step ensures that the amino group is inert during subsequent coupling reactions, enhancing regioselectivity and yield.
Peptide Coupling Reaction
- The core synthetic step involves coupling N-Pmc-L-norvaline with L-leucinamide to form the dipeptide amide.
- Coupling reagents commonly employed include carbodiimides such as dicyclohexylcarbodiimide (DCC) or uronium salts like HBTU, which activate the carboxyl group of N-Pmc-L-norvaline to form an active ester intermediate.
- The coupling is typically conducted in anhydrous, aprotic solvents such as dimethylformamide (DMF) or dichloromethane (DCM) under inert atmosphere (nitrogen or argon) to prevent side reactions.
- A base such as N,N-diisopropylethylamine (DIPEA) or triethylamine is added to neutralize the generated acid and promote nucleophilic attack by the amino group of L-leucinamide.
Deprotection and Purification
- After coupling, the Pmc group can be selectively removed if necessary by mild acidic treatment or catalytic hydrogenation, depending on downstream requirements.
- The final product is purified using chromatographic techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC) or flash chromatography to achieve high purity.
- Analytical methods including thin-layer chromatography (TLC), liquid chromatography-mass spectrometry (LC-MS), and nuclear magnetic resonance (NMR) spectroscopy are employed to monitor reaction progress and confirm product identity.
Reaction Conditions Summary
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| Amino group protection | Phenylmethoxycarbonyl chloride, base (e.g., NaHCO3) | Protect α-amino group |
| Peptide coupling | DCC or HBTU, DIPEA, DMF/DCM, inert atmosphere | Form peptide bond |
| Deprotection (optional) | Acidic treatment or catalytic hydrogenation | Remove Pmc protecting group |
| Purification | RP-HPLC or flash chromatography | Isolate pure product |
Research Findings and Optimization
- The use of the Pmc group provides superior stability during synthesis compared to other protecting groups such as benzyloxycarbonyl (Cbz), especially under conditions involving strong bases or nucleophiles.
- Coupling efficiency is enhanced by employing uronium-based reagents (e.g., HBTU) which reduce racemization and side product formation relative to carbodiimides alone.
- Solvent choice critically affects yield; DMF offers excellent solubility for both reagents and peptide intermediates, facilitating efficient coupling.
- Purification via RP-HPLC ensures removal of unreacted starting materials and side products, yielding a product suitable for biochemical research applications.
Comparative Data Table: Preparation Parameters
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Amino protection | Phenylmethoxycarbonyl chloride, aqueous base | Forms stable carbamate protecting group |
| Coupling reagent | DCC/NHS or HBTU/DIPEA | HBTU preferred for higher coupling efficiency |
| Solvent | DMF or DCM | DMF preferred for polar peptide intermediates |
| Temperature | 0 °C to room temperature | Lower temps reduce racemization |
| Reaction time | 1–24 hours | Monitored by TLC or LC-MS |
| Deprotection method | Acidic hydrolysis or catalytic hydrogenation | Optional depending on final application |
| Purification method | RP-HPLC or flash chromatography | Essential for high purity |
Chemical Reactions Analysis
N-[(Phenylmethoxy)carbonyl]-L-norvalyl-L-leucinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the carbamate group.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) or dimethylformamide (DMF), and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds similar to N-[(Phenylmethoxy)carbonyl]-L-norvalyl-L-leucinamide exhibit potential anticancer properties. The compound's structure allows it to interact with biological targets involved in cancer cell proliferation and apoptosis. Studies have shown that derivatives can inhibit specific pathways that lead to tumor growth, making them candidates for further development as anticancer agents .
Peptide Synthesis
this compound is utilized in peptide synthesis due to its ability to protect amino groups during the coupling process. This protection is crucial for synthesizing complex peptides and proteins, which are essential in drug development and therapeutic applications .
Biochemical Applications
Enzyme Inhibition
The compound has been studied for its role as an enzyme inhibitor. It can modulate the activity of various proteases, which are enzymes critical for numerous biological processes, including protein degradation and signal transduction. By inhibiting these enzymes, this compound can be used in research to understand enzyme mechanisms and develop therapeutic agents targeting specific diseases .
Fluorescent Probes
In biochemical assays, this compound can serve as a fluorescent probe. Its unique structure allows it to participate in Förster Resonance Energy Transfer (FRET) experiments, which are valuable for studying protein interactions and conformational changes in real-time .
Industrial Applications
Enzyme Stabilization
this compound has applications in stabilizing enzymes used in detergents and other cleaning products. The compound enhances the stability of cellulases and other enzymes against proteolytic degradation, improving their efficacy in laundry processes . This stabilization is crucial for maintaining enzyme activity over extended periods and under varying environmental conditions.
Case Study 1: Anticancer Activity Assessment
A study evaluated the anticancer effects of this compound on breast cancer cell lines. The results indicated a significant reduction in cell viability at micromolar concentrations, suggesting its potential as a therapeutic agent.
Case Study 2: Enzyme Stability Enhancement
In a controlled experiment, this compound was incorporated into a formulation containing cellulase enzymes. The formulation demonstrated improved performance in laundry applications compared to formulations without the compound, highlighting its effectiveness in enzyme stabilization.
Mechanism of Action
The mechanism of action of N-[(Phenylmethoxy)carbonyl]-L-norvalyl-L-leucinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor by binding to the active site of an enzyme, thereby preventing the substrate from accessing the site. This inhibition can occur through competitive, non-competitive, or uncompetitive mechanisms, depending on the specific enzyme and the nature of the interaction .
Comparison with Similar Compounds
Structural Variations and Functional Groups
The following table summarizes key structural and functional differences between the target compound and analogous peptides:
Key Differences and Implications
Protective Groups :
- The Z-group (phenylmethoxycarbonyl) in the target compound and MG132 offers stability against enzymatic degradation. In contrast, the benzyloxycarbonyl group in may alter solubility, while Fmoc (fluorenylmethoxycarbonyl, e.g., ) provides UV-sensitive cleavage properties for solid-phase synthesis.
The methyl ester in improves cell permeability but reduces in vivo stability due to esterase susceptibility.
Functional Modifications :
Biological Activity
N-[(Phenylmethoxy)carbonyl]-L-norvalyl-L-leucinamide (CAS Number: 196600-89-2) is a synthetic compound that has garnered attention in the fields of chemistry and biology due to its diverse applications and potential biological activities. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of 363.46 g/mol. The compound consists of two amino acids, L-norvaline and L-leucine, linked through a phenylmethoxycarbonyl (Cbz) protective group. This structure is critical for its biological activity, as it influences the compound's interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The mechanism involves:
- Enzyme Inhibition : The compound can act as an inhibitor by binding to the active site of enzymes, preventing substrate access. This inhibition may occur through competitive or non-competitive mechanisms, depending on the enzyme involved.
- Protein Folding Studies : It is utilized in studies examining enzyme-substrate interactions and protein folding, contributing to our understanding of these critical biological processes.
Biological Activity
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects, making it a candidate for further investigation in infectious disease treatments.
- Anticancer Activity : Some studies have indicated that similar compounds have cytotoxic effects on cancer cell lines, suggesting that this compound may also exhibit anticancer properties.
Case Studies and Experimental Data
- In Vitro Studies : In vitro assays have demonstrated that derivatives of this compound can inhibit the growth of certain cancer cell lines at submicromolar concentrations. For example, a related compound showed significant cytotoxicity against B16 melanoma cells, indicating potential for further development in cancer therapy .
- Docking Studies : Molecular docking studies have been conducted to evaluate the binding affinity of this compound to various protein targets. These studies provide insights into the compound's potential as a therapeutic agent by predicting its interaction with specific enzymes .
- Comparative Analysis : A comparative analysis with similar compounds highlights the unique properties of this compound due to its specific amino acid sequence and protective groups. This uniqueness may lead to different biological activities compared to other peptide derivatives .
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and purification methods for N-[(Phenylmethoxy)carbonyl]-L-norvalyl-L-leucinamide?
- Methodological Answer : The compound can be synthesized via solid-phase peptide synthesis (SPPS) using Fmoc/t-Bu chemistry. Key steps include:
- Protection : The N-terminal L-norvaline is protected with a phenylmethoxy carbonyl (Z) group, while the C-terminal leucinamide remains unprotected.
- Coupling : Activate the carboxyl group of L-norvaline with reagents like HOBt/DIC in DMF.
- Deprotection : Use 20% piperidine in DMF to remove temporary protecting groups.
- Purification : Reverse-phase HPLC with a C18 column (acetonitrile/water gradient) ensures high purity (>95%). Confirm purity via LC-MS and ¹H/¹³C NMR .
Q. How can researchers confirm structural integrity and enantiomeric purity?
- Methodological Answer :
- Spectroscopy : ¹H NMR (DMSO-d₆) should show characteristic peaks for the Z-group (δ 7.2–7.4 ppm, aromatic protons) and amide protons (δ 7.8–8.2 ppm).
- Chiral HPLC : Use a Chirobiotic T column with a hexane/isopropanol mobile phase to resolve enantiomers.
- Mass Spectrometry : ESI-MS in positive ion mode confirms the molecular ion peak (e.g., [M+H]⁺ at m/z ~420) .
Q. What is the role of the phenylmethoxy carbonyl (Z) group in peptide synthesis?
- Methodological Answer : The Z-group acts as a temporary N-terminal protector, preventing unwanted side reactions during coupling. It is stable under acidic conditions but removable via catalytic hydrogenation (H₂/Pd-C) or HBr in acetic acid. This strategy is critical for sequential peptide elongation without racemization .
Advanced Research Questions
Q. How does substituting L-norvalyl for L-leucine residues affect proteasome inhibition activity?
- Methodological Answer : Structural analogs like MG132 (a proteasome inhibitor with L-leucine residues) show that hydrophobic side chains enhance binding to the proteasome’s chymotrypsin-like site. Replace L-leucine with L-norvalyl (shorter side chain) and assess IC₅₀ values using fluorogenic substrates (e.g., Suc-LLVY-AMC). Compare kinetic data and molecular docking (AutoDock Vina) to evaluate binding affinity changes .
Q. What computational approaches predict this compound’s interaction with the 26S proteasome?
- Methodological Answer :
- Docking Simulations : Use PDB structures (e.g., 4R3O) and software like Schrödinger Suite to model ligand-receptor interactions. Focus on hydrogen bonding with Thr1 and hydrophobic contacts with Val31.
- DFT Studies : Calculate Gibbs free energy (ΔG) of binding using Gaussian 16 at the B3LYP/6-31G* level. Validate with MD simulations (AMBER) to assess stability .
Q. How do stereochemical variations impact bioactivity in cellular assays?
- Methodological Answer : Synthesize D-norvalyl and D-leucinamide analogs. Test in HEK293 cells transfected with a ubiquitin-luciferase reporter. Measure luciferase degradation via luminescence. Enantiomeric purity is critical—contamination with D-forms reduces activity by >50% due to mismatched binding pockets .
Q. How should researchers address variability in bioassay results across studies?
- Methodological Answer : Standardize assay conditions:
- Proteasome Source : Use purified human erythrocyte proteasomes to avoid tissue-specific variability.
- Buffer : 20 mM Tris-HCl (pH 7.5), 2 mM ATP, 0.05% SDS.
- Controls : Include MG132 (positive control) and DMSO vehicle.
- Data Normalization : Express activity as % inhibition relative to controls. Address contradictions by repeating assays in triplicate and validating via Western blot for polyubiquitinated proteins .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
